molecular formula C30H35N5O6 B571114 H-Tyr-Pro-Pro-Trp-OH CAS No. 122409-34-1

H-Tyr-Pro-Pro-Trp-OH

Cat. No. B571114
CAS RN: 122409-34-1
M. Wt: 561.639
InChI Key: XQROXJBPPLRFJG-GKXKVECMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Pro-Pro-Trp-OH, also known as YPPW, is a peptide that has been studied extensively for its potential therapeutic applications. This peptide has been found to have several biochemical and physiological effects, making it a promising candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of H-Tyr-Pro-Pro-Trp-OH is not fully understood. However, it has been found to bind to the N-terminal domain of the amyloid-β protein, which is involved in the formation of amyloid plaques in Alzheimer's disease. This binding may prevent the formation of amyloid plaques and the subsequent neurodegeneration.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to decrease the aggregation of amyloid-β protein, reduce oxidative stress, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to increase insulin sensitivity and improve glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using H-Tyr-Pro-Pro-Trp-OH in lab experiments is its stability and solubility in aqueous solutions. This compound is also relatively easy to synthesize using SPPS methods. However, one limitation is the high cost of synthesizing this compound, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on H-Tyr-Pro-Pro-Trp-OH. One area of research is the development of this compound-based drug delivery systems for the treatment of neurodegenerative disorders. Another area of research is the investigation of the potential use of this compound as a tool for studying protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

H-Tyr-Pro-Pro-Trp-OH can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the stepwise addition of protected amino acids to a growing peptide chain. The final peptide is then cleaved from the resin and deprotected to yield the pure peptide. Several modifications have been made to the original synthesis method to improve the yield and purity of this compound.

Scientific Research Applications

H-Tyr-Pro-Pro-Trp-OH has been studied for a variety of scientific research applications. It has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. This compound has also been studied for its potential use as a drug delivery system and as a tool for studying protein-protein interactions.

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N5O6/c31-22(15-18-9-11-20(36)12-10-18)28(38)35-14-4-8-26(35)29(39)34-13-3-7-25(34)27(37)33-24(30(40)41)16-19-17-32-23-6-2-1-5-21(19)23/h1-2,5-6,9-12,17,22,24-26,32,36H,3-4,7-8,13-16,31H2,(H,33,37)(H,40,41)/t22-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQROXJBPPLRFJG-GKXKVECMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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